

Benzaldehyde-2,3,4,5,6-d5 chemical properties and specifications

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Compound of Interest

Compound Name: Benzaldehyde-2,3,4,5,6-d5

Cat. No.: B125877

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An In-Depth Technical Guide to Benzaldehyde-2,3,4,5,6-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of **Benzaldehyde-2,3,4,5,6-d5** (Benzaldehyde-d5). This deuterated analog of benzaldehyde is a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug metabolism studies, and as a synthetic intermediate. This document outlines its physical and chemical characteristics, provides detailed experimental protocols for its analysis and synthesis, and explores its role in biological pathways.

Core Chemical Properties and Specifications

Benzaldehyde-d5 is a stable, isotopically labeled form of benzaldehyde where the five hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution results in a mass shift of +5 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.^[1]

Table 1: General and Physical Properties of **Benzaldehyde-2,3,4,5,6-d5**

Property	Value	Reference(s)
Chemical Formula	C ₆ D ₅ CHO	[1][2]
Molecular Weight	111.15 g/mol	[1][3][4]
CAS Number	14132-51-5	[1][2]
Appearance	Colorless to yellowish liquid	[5]
Density	1.094 g/mL at 25 °C	[1][6]
Melting Point	-26 °C (lit.)	[1][6]
Boiling Point	178-179 °C (lit.)	[1][6]
Refractive Index (n _{20/D})	1.545 (lit.)	[1][6]
Flash Point	64.00 °C (147.2 °F) - closed cup	[1][6]

Table 2: Chemical Identifiers and Purity Specifications

Identifier/Specification	Value	Reference(s)
Synonyms	Pentadeuterobenzaldehyde, Benzaldehyde-d ₅	[1]
InChI	1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D	[1]
SMILES	[H]C(=O)c1c([2H])c([2H])c([2H])c([2H])c1[2H]	[1]
Isotopic Purity	≥98 atom % D	[6]
Chemical Purity	≥98%	[4]

Table 3: Safety Information

Hazard	Description	Reference(s)
Signal Word	Danger	[1][6]
Hazard Statements	H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child), H411 (Toxic to aquatic life with long lasting effects)	[1][6]
Pictograms	Health hazard, Exclamation mark, Environment	[6]
Storage	Store refrigerated (+2°C to +8°C). Protect from light.	[4]

Experimental Protocols

Detailed methodologies are crucial for the effective use and quality control of Benzaldehyde-d5 in a research setting.

Synthesis of Benzaldehyde-2,3,4,5,6-d5

A common synthetic route for **Benzaldehyde-2,3,4,5,6-d5** involves a two-step process starting from a deuterated benzoic acid derivative.

Step 1: Reduction of (2H5)Benzoic acid

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.

- Dissolve (2H5)Benzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes.
- Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
- Filter the resulting precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deuterated benzyl alcohol intermediate.

Step 2: Oxidation to **Benzaldehyde-2,3,4,5,6-d5**

- Dissolve the deuterated benzyl alcohol from Step 1 in dichloromethane (CH₂Cl₂).
- Add activated manganese dioxide (MnO₂) to the solution.
- Stir the mixture vigorously at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
- Wash the celite pad with additional dichloromethane.
- Combine the filtrates and remove the solvent under reduced pressure to obtain **Benzaldehyde-2,3,4,5,6-d5**.
- The crude product can be further purified by distillation under reduced pressure.

Quality Control and Analytical Methods

1. Isotopic and Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm the isotopic enrichment and chemical purity of Benzaldehyde-d5.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Injection: 1 μ L of a dilute solution of Benzaldehyde-d5 in a suitable solvent (e.g., dichloromethane) is injected in split mode.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 5 minutes.
 - Ramp: Increase to 300 °C at a rate of 40 °C/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan to identify any impurities.
 - Selected Ion Monitoring (SIM): Monitor the molecular ions of unlabeled benzaldehyde (m/z 106) and Benzaldehyde-d5 (m/z 111) to determine the isotopic purity.
- Data Analysis: The chemical purity is determined by integrating the peak area of Benzaldehyde-d5 relative to the total peak area of all components. The isotopic purity is calculated from the relative abundances of the m/z 111 and m/z 106 ions in the mass spectrum of the main peak.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^2H NMR are used to confirm the structure and the positions of deuterium labeling.

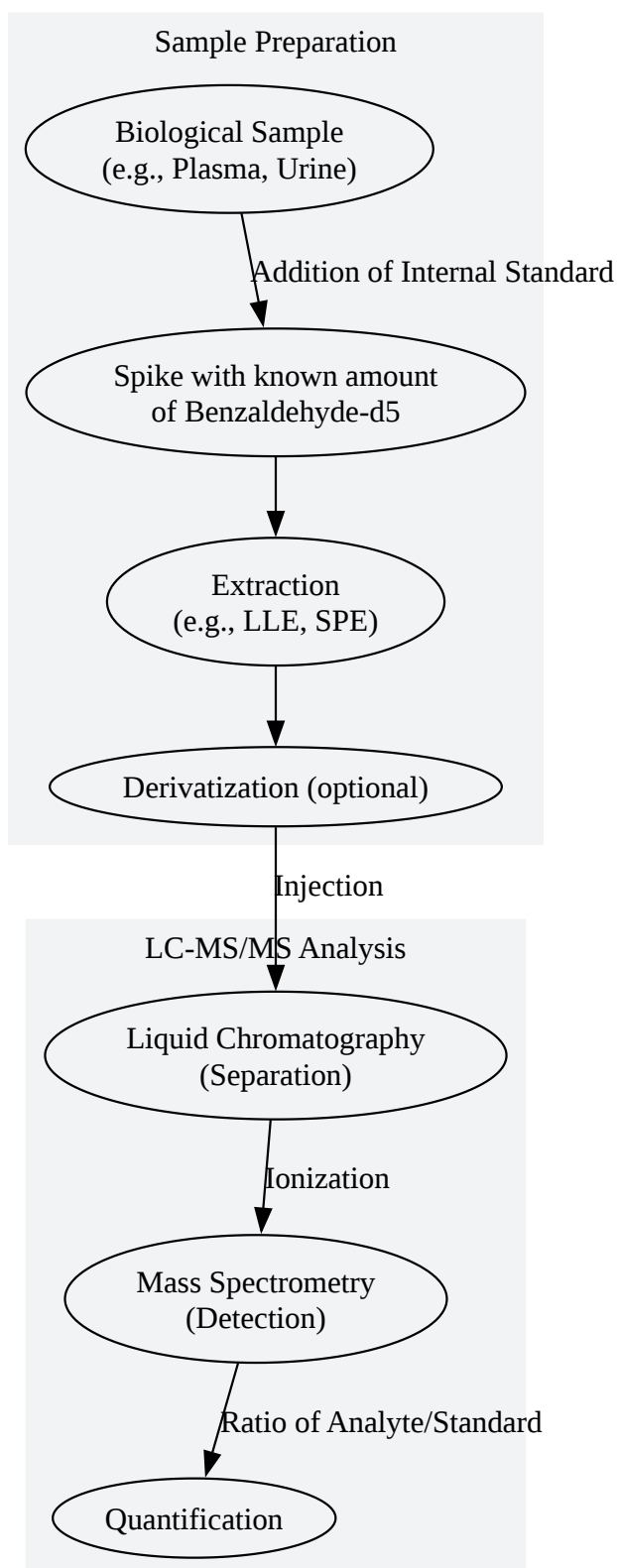
- Instrumentation: A high-resolution NMR spectrometer.

- **Sample Preparation:** Dissolve 5-10 mg of Benzaldehyde-d₅ in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR.
- **¹H NMR Analysis:**
 - The spectrum should show a singlet corresponding to the aldehydic proton around δ 10.0 ppm.
 - The aromatic region (δ 7.5–8.0 ppm) should show a significant reduction in signal intensity, confirming the high level of deuteration on the phenyl ring.
- **²H NMR Analysis:**
 - The spectrum will show signals in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring.

Applications in Research and Development

The primary application of **Benzaldehyde-2,3,4,5,6-d₅** is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects. This makes it an invaluable tool for correcting for sample loss and analytical variability in complex biological matrices.

Use as an Internal Standard in Bioanalysis



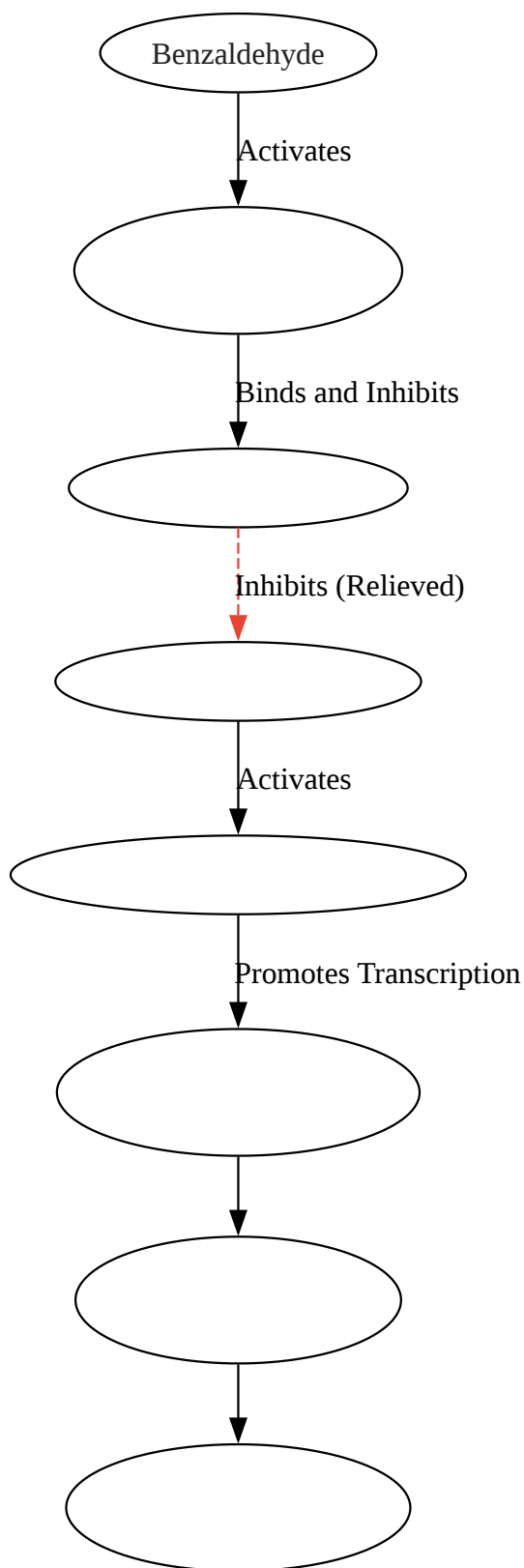
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Role in Biological Pathways

Benzaldehyde has been shown to be involved in various biological processes. Notably, it can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for cellular homeostasis and survival.

Benzaldehyde and the Sonic Hedgehog Signaling Pathway

The following diagram illustrates the proposed mechanism by which benzaldehyde activates the Shh pathway, leading to the induction of autophagy.



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